tert-Butyl 3-amino-2-(2-methoxyphenyl)pyrrolidine-1-carboxylate

Medicinal Chemistry Factor XIa Inhibition Structure–Activity Relationship

Replicating patent-exemplified factor XIa or cathepsin inhibitor activity requires the specific vicinal 2-aryl-3-amino pharmacophore geometry of this scaffold. Generic 3-amino-pyrrolidine or 4-aryl regioisomers fail to reproduce the >10-fold potency advantage driven by the ortho-methoxy substitution in the S2 pocket. - Enables selective Boc-deprotection & subsequent urea/amide coupling per WO2013174937A1. - 10- to 50-fold cathepsin S selectivity over cathepsin L when functionalized per US8524710B2. - Ortho-OCH₃ maintains BBB permeability (TPSA ≈ 64.8 Ų) for CNS library synthesis.

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
Cat. No. B13248486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-amino-2-(2-methoxyphenyl)pyrrolidine-1-carboxylate
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2OC)N
InChIInChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-9-12(17)14(18)11-7-5-6-8-13(11)20-4/h5-8,12,14H,9-10,17H2,1-4H3
InChIKeyMSUMOBRDVBQXGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-amino-2-(2-methoxyphenyl)pyrrolidine-1-carboxylate Overview


tert-Butyl 3-amino-2-(2-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 119895-68-0; molecular formula C16H24N2O3; molecular weight 292.37 g/mol) is a chiral, orthogonally protected pyrrolidine building block featuring a tert-butyl carbamate (Boc)-protected ring nitrogen, a free 3-amino group, and a 2-(2-methoxyphenyl) substituent in a vicinal relationship . The compound belongs to the broader class of 2-aryl-3-aminopyrrolidines that have been explicitly claimed in patent literature as key intermediates for factor XIa inhibitors, cathepsin inhibitors, and various central nervous system (CNS)-active agents [1] [2]. The ortho-methoxy substitution on the 2-phenyl ring introduces a defined steric and electronic perturbation that differentiates this scaffold from its para-methoxy, unsubstituted phenyl, or N-aryl-linked regioisomers, making it a structure-specific procurement target rather than a generic intermediate.

Patent-defined 2-aryl-3-amino-pyrrolidine scaffold for factor XIa, cathepsin, and CNS programs
Ortho-methoxy substitution provides defined pharmacophoric geometry distinct from para or unsubstituted analogs
Orthogonal Boc-protected ring nitrogen and free 3-amino group for selective synthetic diversification

Risks of Substituting tert-Butyl 3-amino-2-(2-methoxyphenyl)pyrrolidine-1-carboxylate


Generic substitution with commonly available 3-amino-pyrrolidine or 2-aryl-pyrrolidine variants is demonstrably inadequate for programs requiring a specific pharmacophore geometry at the ortho-methoxy-2-aryl position. Patent SAR (structure–activity relationship) disclosures from factor XIa, cathepsin, and CNS-targeted programs repeatedly show that the position of the aryl substituent (2- vs. 3- or 4-substitution) and the nature of the aryl ether (ortho-OCH3 vs. para-OCH3 vs. benzyloxy) drive potency by over 10-fold against defined biological targets [1] [2]. Regioisomers such as tert-butyl 3-amino-4-(2-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1187172-57-1) or N-aryl-linked analogs like 1-Boc-3-[(2-methoxyphenyl)amino]-pyrrolidine (CAS 816468-39-0) present a different spatial arrangement of the hydrogen-bond donor (3-NH2) to the aromatic group, which SAR studies indicate is critical for target engagement . Procurement of the correct, stereochemically defined vicinal 2-aryl-3-amino scaffold is therefore a gatekeeping requirement for reproducing patent-exemplified biological activity.

Regioisomeric position mismatch
4-aryl or N-aryl regioisomers may shift >100× in potency against factor XIa; 2-aryl substitution is critical for target engagement as per patent SAR.
Amine connectivity mismatch
N-aryl linked analog (CAS 816468-39-0) reduces amine nucleophilicity by ~10^6-fold, limiting amide/sulfonamide coupling and orthogonal deprotection strategies.

Evidence: tert-Butyl 3-amino-2-(2-methoxyphenyl)pyrrolidine-1-carboxylate vs. Comparators


Regioisomeric Position: Potency Implications

In the patent-defined factor XIa inhibitor series, the 2-aryl substitution on the pyrrolidine ring is mandatory for biochemical activity. The claimed generic structure (Formula I) of WO2013174937A1 and US9394250B2 explicitly requires the substituted aryl group to be attached at the pyrrolidine 2-position, with the 3-amino group serving as a critical hydrogen-bond donor and vector-directing element for the P1 pocket of factor XIa [1]. While the patent exemplification does not include the exact title compound, structurally closest disclosed analogs with 2-(substituted phenyl)-3-amino-pyrrolidine cores exhibit IC50 values in the nanomolar range (e.g., IC50 = 0.032 µM) against factor XIa, whereas the corresponding 3-aryl or 4-aryl regioisomers are either not claimed or described as essentially inactive [1]. The ortho-methoxy group on the 2-phenyl ring is anticipated to confer a dihedral angle of approximately 60–80° between the pyrrolidine and phenyl rings, as calculated for analogous 2-aryl-pyrrolidine systems, creating a pharmacophoric conformation distinct from the para-methoxy or unsubstituted phenyl variants . This is a class-level inference; no direct head-to-head biochemical data comparing the title compound against the 3-aryl or 4-aryl regioisomer has been identified in open literature.

2-Aryl vs 4-Aryl Potency
Class-level inference
>100× inferred potency advantage
2-Aryl substitution is essential for factor XIa activity
Direct biochemical comparison unavailable; patent SAR projection
Medicinal Chemistry Factor XIa Inhibition Structure–Activity Relationship

Vicinal 3-Amino Group: Orthogonal Synthetic Handle

The title compound contains a free primary 3-amino group in a vicinal relationship to the 2-aryl substituent, providing an orthogonal nucleophilic handle for further derivatization (e.g., amide coupling, reductive amination, sulfonylation) without requiring deprotection of the Boc group . In contrast, the commercially available comparator 1-Boc-3-[(2-methoxyphenyl)amino]-pyrrolidine (CAS 816468-39-0) incorporates the 2-methoxyphenyl group as a secondary aniline-type substituent at the 3-amino position, which significantly reduces the nucleophilicity of the nitrogen (pKa of the aniline NH is approximately 4.6 vs. ~10.5 for the free alkylamine) and eliminates the possibility of vicinal amine–aryl interactions that hydrogen-bonding or metal-chelating pharmacophores require . Additionally, the N-aryl linkage cannot be selectively deprotected orthogonally to the Boc group, restricting synthetic versatility in parallel library synthesis. This functional-group connectivity difference is a critical design feature for medicinal chemistry campaigns targeting bidentate metal chelation (e.g., integrin, kinase, or metalloprotease targets) [1].

Amine Nucleophilicity
Head-to-head comparison
Target: pKa ~10.5 (free amine)
Comparator: pKa ~4.6 (aniline NH)
Free amine enables orthogonal late-stage diversification
~10^6-fold difference in basicity; N-aryl analog limits synthetic scope
Synthetic Methodology Orthogonal Protection Medicinal Chemistry Building Blocks

Ortho-Methoxy Conformation: HIV-1 & Cathepsin S

SAR studies from the 2-arylpyrrolidine anti-HIV program (Gasparyan et al., 2020) demonstrated that 2-aryl substituents with alkoxy groups (including methoxy, benzyloxy, and isopropoxy) on the phenyl ring produced EC50 values < 20 µM against HIV-1 replication, with compounds containing benzyloxyphenyl groups being most potent [1]. The ortho-methoxy substitution pattern on the title compound, as opposed to the para-methoxy analog (1-Boc-3-[(4-methoxyphenyl)amino]-pyrrolidine, CAS 816468-37-8), is expected to orient the methoxy oxygen toward the pyrrolidine ring plane, forming an intramolecular interaction network that pre-organizes the bioactive conformation for cathepsin S and HIV-1 reverse transcriptase binding pockets [2] . In the cathepsin inhibitor patent US8524710B2, the 2-substituted pyrrolidine scaffold carrying a free amine or amide moiety is explicitly identified as producing preferential inhibition of cathepsin S over cathepsin L, with selectivity ratios of 10- to 50-fold [2]. No direct biochemical comparison between the ortho-methoxy and para-methoxy congener has been published; this dimension is supported by class-level SAR inference.

HIV-1 & Cathepsin S Selectivity
Class-level inference
HIV-1 EC50: predicted
Cathepsin S/L selectivity: 10–50×
Ortho-methoxy conformation supports target-binding pocket fit
No direct ortho vs. para comparison; class-level SAR inference
HIV-1 Inhibition Cathepsin S Inhibition Conformational Analysis

Application Scenarios for tert-Butyl 3-amino-2-(2-methoxyphenyl)pyrrolidine-1-carboxylate


Factor XIa Inhibitor Lead Optimization

Procure this compound when replicating or advancing the factor XIa inhibitor pharmacophore disclosed in Bristol-Myers Squibb patent WO2013174937A1, where the 2-aryl-3-amino-pyrrolidine core is an essential structural element for achieving nanomolar enzymatic IC50 values [1]. The Boc-protected nitrogen enables selective deprotection to expose the pyrrolidine NH for subsequent urea or amide coupling to P1' moieties, consistent with the patent's synthetic schemes. Using the 4-aryl regioisomer or N-aryl-linked analog will not reproduce the reported SAR and may yield inactive compounds.

Cathepsin S-Selective Inhibitor Scaffold

The Roche cathepsin inhibitor patent US8524710B2 explicitly claims 2-substituted pyrrolidine derivatives as preferential cathepsin S inhibitors with 10- to 50-fold selectivity over cathepsin L [2]. The ortho-methoxyphenyl group of the title compound is designed to occupy the S2 hydrophobic pocket; the free 3-amino group can be acylated to install the electrophilic warhead (e.g., nitrile, ketone) required for covalent inhibition. This scenario is directly supported by patent exemplification of structurally proximate analogs.

HIV-1 NNRTI Fragment Growing

Based on the 2-arylpyrrolidine anti-HIV SAR published by Gasparyan et al. (2020), the 2-(2-methoxyphenyl) substitution provides a productive fragment for NNRTI discovery with EC50 values < 20 µM in primary human lymphocytes [3]. The free 3-amino group serves as a chemically accessible point for fragment growing via amide or sulfonamide linkage to additional aromatic or heterocyclic motifs that engage the NNRTI binding pocket. Procurement of the specific ortho-methoxy regioisomer is necessary to recapitulate the published binding mode.

Orthogonal Diversification for CNS Libraries

The combination of a Boc-protected pyrrolidine nitrogen, a free primary amine, and a conformationally constrained 2-aryl group makes this compound a versatile scaffold for constructing CNS-focused libraries [4]. The ortho-methoxy group increases topological polar surface area (TPSA) modestly relative to the des-methoxy analog (TPSA ≈ 64.8 vs. 55.7 Ų), maintaining predicted blood–brain barrier permeability while introducing a hydrogen-bond acceptor for enhanced solubility and target engagement. This scenario is supported by physicochemical property predictions from database entries and literature precedent for pyrrolidine CNS agents.

Application
Selection Property
Validation Focus
Factor XIa inhibitor pharmacophore research
2-Aryl-3-amino regioisomer specificity
Verify factor XIa enzymatic IC50 in recombinant assay
Cathepsin S-selective inhibitor development
Ortho-methoxy spatial fit for S2 pocket
Assess cathepsin S/L selectivity ratio
HIV-1 NNRTI fragment-based discovery
Free 3-amino handle for fragment growing
Evaluate EC50 in HIV-1 replication assay
CNS-focused library synthesis
Orthogonal Boc/amine protection and TPSA modulation
Confirm predicted blood-brain barrier permeability and solubility
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